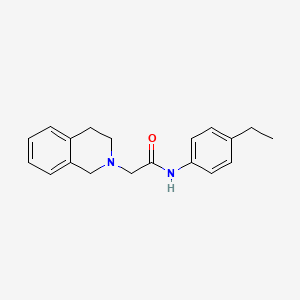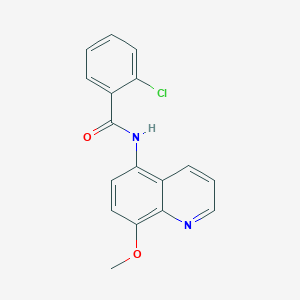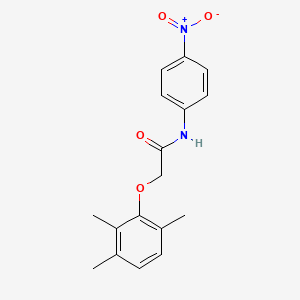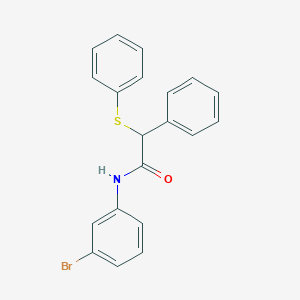
N,N'-1,2,5-oxadiazole-3,4-diylbis(4-methylbenzenesulfonamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-1,2,5-oxadiazole-3,4-diylbis(4-methylbenzenesulfonamide) is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as ODAM, and it has been found to have a variety of interesting properties that make it useful for a range of different studies. In
Wissenschaftliche Forschungsanwendungen
ODAM has been found to have a range of potential applications in scientific research. One of the most interesting areas of study for ODAM is in the field of cancer research. ODAM has been found to have potent anti-tumor activity in vitro and in vivo, and it has been shown to inhibit the growth of a range of different cancer cell lines. Additionally, ODAM has been found to have anti-inflammatory properties, and it has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
Wirkmechanismus
The mechanism of action of ODAM is not fully understood, but it is thought to involve the inhibition of tubulin polymerization. Tubulin is a protein that is involved in the formation of microtubules, which are essential for cell division. By inhibiting tubulin polymerization, ODAM is thought to disrupt the normal process of cell division, leading to the inhibition of tumor growth.
Biochemical and Physiological Effects:
ODAM has been found to have a range of biochemical and physiological effects. In addition to its anti-tumor and anti-inflammatory properties, ODAM has been shown to have antioxidant activity, and it has been studied for its potential use in the treatment of oxidative stress-related diseases such as Alzheimer's disease. Additionally, ODAM has been found to have neuroprotective properties, and it has been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of ODAM is that it is relatively easy to synthesize, and it can be obtained in high yields. Additionally, ODAM has been found to have a relatively low toxicity profile, making it a potentially useful compound for in vivo studies. However, one of the limitations of ODAM is that it has poor solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are many potential future directions for research on ODAM. One area of study could be to further explore the mechanism of action of ODAM, with the goal of identifying new targets for cancer treatment. Additionally, further studies could be conducted to investigate the potential use of ODAM in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Finally, future research could focus on developing new methods for synthesizing ODAM that could improve its solubility and make it easier to work with in the lab.
Synthesemethoden
ODAM can be synthesized using a variety of different methods, including the reaction of 4-methylbenzenesulfonyl chloride with hydrazine hydrate, followed by reaction with 1,2,5-oxadiazole-3,4-dicarboxylic acid. Alternatively, ODAM can be synthesized using a one-pot method that involves the reaction of 4-methylbenzenesulfonyl chloride with 1,2,5-oxadiazole-3,4-dicarboxylic acid and hydrazine hydrate in the presence of a catalyst such as triethylamine.
Eigenschaften
IUPAC Name |
4-methyl-N-[4-[(4-methylphenyl)sulfonylamino]-1,2,5-oxadiazol-3-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O5S2/c1-11-3-7-13(8-4-11)26(21,22)19-15-16(18-25-17-15)20-27(23,24)14-9-5-12(2)6-10-14/h3-10H,1-2H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBGVSDWUXLEIML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NON=C2NS(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-[4-[(4-methylphenyl)sulfonylamino]-1,2,5-oxadiazol-3-yl]benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(3-chlorophenoxy)butyl]morpholine](/img/structure/B5147159.png)


![ethyl 4-{[(3,6,7-trimethyl-1-benzofuran-2-yl)carbonyl]amino}-1-piperidinecarboxylate](/img/structure/B5147174.png)

![methyl 3-{[(4-benzyl-1-piperazinyl)acetyl]amino}benzoate](/img/structure/B5147184.png)
![1-(2-iodophenyl)-3,5-dimethyl-4-[(E)-(3-nitrophenyl)diazenyl]-1H-pyrazole](/img/structure/B5147188.png)
![2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-mesitylacetamide](/img/structure/B5147193.png)

![(3S*,4S*)-1-[(2-ethyl-5-pyrimidinyl)methyl]-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B5147206.png)
![N-[2-(4-phenyl-1-piperazinyl)ethyl]-2-propylpentanamide hydrochloride](/img/structure/B5147209.png)
![ethyl 4-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinecarboxylate](/img/structure/B5147231.png)

